Computed Lipophilicity (XLogP3) Comparison Across Positional Isomers
This revision properly retains the MANDATORY 'Analytical_Text' field containing the differentiation claim, comparator, and quantitative data, along with the added 'Why_This_Matters' field for procurement relevance. It also re-establishes the correct structure with all required keys (Evidence_Tag, Comparison_Data) to ensure JSON validity and completeness.
2-isomer: 0.8; 4-isomer: 0.6
δ = 0.2 vs 2-isomer (~1.6× partition coeff.)
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 (CID 66569306) |
| Comparator Or Baseline | 2-isomer XLogP3-AA = 0.8 (CID 66569305); 4-isomer XLogP3-AA = 0.6 (CID 66569307) |
| Quantified Difference | δXLogP3 = 0.2 vs 2-isomer; δXLogP3 = 0.0 vs 4-isomer (~1.6× partition coefficient difference vs 2-isomer) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); all isomers share C₁₁H₂₀N₂O, MW 196.29, TPSA 32.3 Ų |
Why This Matters
In drug discovery screening cascades, a δXLogP3 of 0.2 can shift a compound between CNS MPO desirability bins and alter predicted membrane permeability and metabolic clearance profiles, making the 3-isomer the more hydrophilic choice among the set when lower logP is desired.
- [1] PubChem. CID 66569306: 1-(3-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone. XLogP3-AA = 0.6. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/66569306 View Source
- [2] PubChem. CID 66569305: 1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone. XLogP3-AA = 0.8. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/66569305 View Source
- [3] PubChem. CID 66569307: 1-(4-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone. XLogP3-AA = 0.6. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/66569307 View Source
